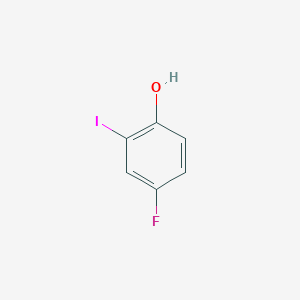

4-氟-2-碘苯酚

描述

Synthesis Analysis

4-Fluoro-2-iodophenol can be synthesized through different methodologies, involving nucleophilic substitution reactions. For instance, one approach involves the synthesis of no-carrier-added 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, offering a pathway to radiopharmaceutical precursors with high radiochemical yield (Ross, Ermert, & Coenen, 2011). Another notable synthesis route is through bis(4-benzyloxyphenyl)iodonium salts, demonstrating effectiveness in labeling precursors for the production of 4-[18F]fluorophenol (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

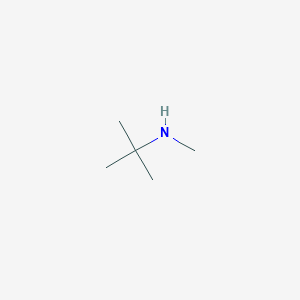

Molecular Structure Analysis

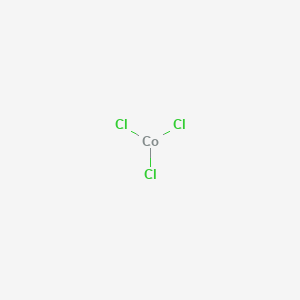

The molecular structure of 4-fluoro-2-iodophenol and its derivatives, such as para-fluorophenol, has been extensively studied using methods like MP2 and density functional theory. These studies reveal that the structural changes in the aromatic ring are primarily governed by the electronegativity of the fluorine atom, alongside the resonance effects induced by the OH and F substituents (Zierkiewicz, Michalska, Czarnik-Matusewicz, & Rospenk, 2003).

Chemical Reactions and Properties

4-Fluoro-2-iodophenol participates in various chemical reactions, including electrophilic amination with diazenes, leading to the removal of the fluorine atom and introduction of other functional groups (Bombek, Požgan, Kočevar, & Polanc, 2004). This reactivity opens avenues for further functionalization and application in different chemical syntheses.

Physical Properties Analysis

The physical properties of 4-fluoro-2-iodophenol, such as solubility and thermal stability, can be inferred from studies on similar fluorinated phenols. These compounds typically exhibit good solubility in common organic solvents and notable thermal stability, making them suitable for various applications in material science and engineering.

Chemical Properties Analysis

The chemical properties of 4-fluoro-2-iodophenol, including reactivity and interaction with other chemical entities, have been explored through studies on its synthesis and reactions. For instance, the reactivity of 4-fluoro-2-iodophenol with nucleophilic substrates demonstrates its potential as a versatile intermediate in organic synthesis (Zhang, Ogawa, Furutsuka, Yoshida, & Suzuki, 2004).

科学研究应用

微波辅助芳基化: 4-氟-2-碘苯酚可在微波条件下与 2-氟苯甲醛一起用于碘苯酚的芳基化,这可能会提高有机合成中的反应效率 (Bálint 等人,2013).

放射性药物合成: 它用作 4-[¹⁸F]氟苯酚的放射性合成中的前体,4-[¹⁸F]氟苯氧基部分的复杂分子创建中的重要化合物,用于医学成像和诊断 (Helfer 等人,2013).

环境应用: 在环境化学中,4-氟-2-碘苯酚的衍生物,如 4-氟苯酚,因其在各种条件下的光降解而受到研究,有助于理解天然水中的污染物降解 (Selvam 等人,2007).

厌氧降解研究: 已经研究了硫酸盐还原财团对卤代苯酚(包括 4-碘苯酚)的厌氧降解,提供了对生物修复过程的见解 (Häggblom & Young, 1995).

化学发光增强: 4-碘苯酚增强了基于鲁米诺的免疫点和蛋白质印迹分析中的信号,表明其在生化研究和诊断中的应用 (Leong & Fox, 1988).

有机太阳能电池: 在材料科学中,4-氟-2-碘苯酚的衍生物,如 4,4'-联苯酚,已用于有机太阳能电池中以提高其效率和稳定性,展示了其在可再生能源技术中的效用 (Cheng 等人,2016).

安全和危害

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

4-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVHYAABUMDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436324 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-iodophenol | |

CAS RN |

2713-29-3 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

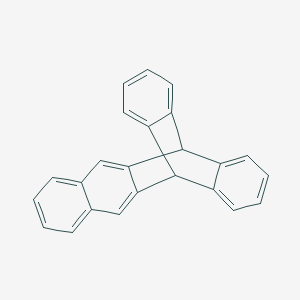

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)